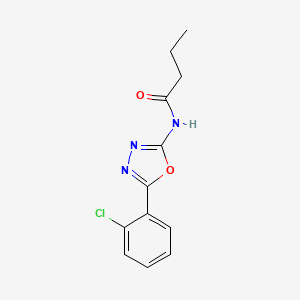
tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate
説明
Tert-Butyl carbamate is a laboratory chemical used in various applications . It is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of carbamates like tert-Butyl carbamate can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. A subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The molecular formula of tert-Butyl carbamate is C5H11NO2 . The molecular weight is 117.1463 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tert-Butyl carbamate can undergo various reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis
Tert-Butyl carbamate is a solid substance. It has a molecular weight of 117.1463 . The CAS Registry Number is 4248-19-5 .作用機序
Target of Action
Tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate, also known as tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate, is a carbamate derivative . Carbamates are known to interact with various targets, including enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play crucial roles in the nervous system by breaking down neurotransmitters such as acetylcholine.
Mode of Action
The compound’s interaction with its targets involves the formation of a carbamate moiety . This moiety can bind to the active site of the target enzyme, inhibiting its function . The inhibition of AChE and BChE leads to an increase in acetylcholine levels, affecting neurotransmission.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific location and function of the cholinergic synapses involved.
Pharmacokinetics
Carbamates in general are known to have good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE and BChE, leading to increased acetylcholine levels . This can result in enhanced cholinergic transmission, which can have various cellular effects depending on the specific neurons involved. For instance, it could lead to increased muscle contraction or changes in heart rate.
実験室実験の利点と制限
One of the advantages of TAK-147 is its selectivity for the CXCR3 receptor. This selectivity reduces the risk of off-target effects and improves the specificity of the drug. However, one of the limitations of TAK-147 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of TAK-147. One direction is the development of more potent and selective CXCR3 antagonists. Another direction is the investigation of the potential applications of TAK-147 in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, the development of more effective methods for administering TAK-147 in vivo is an area of future research.
合成法
The synthesis of TAK-147 involves several steps. The starting material is 2,3-dihydro-1H-inden-1-one, which is reacted with tert-butyl carbamate to form the tert-butyl (S)-2,3-dihydro-1H-inden-1-ylcarbamate. This intermediate is then reacted with sodium hydride and (S)-2-amino-3-methylbutanoic acid to form TAK-147.
科学的研究の応用
TAK-147 has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of cancer. TAK-147 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. TAK-147 achieves this by inhibiting the CXCR3 receptor, which is involved in the migration and invasion of cancer cells.
TAK-147 has also been studied for its potential applications in the treatment of autoimmune disorders and inflammatory diseases. TAK-147 has been shown to reduce inflammation and suppress the immune response in animal models of autoimmune disorders and inflammatory diseases.
特性
IUPAC Name |
tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZODLSYYJVFGGO-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
903558-18-9 | |
| Record name | tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2792631.png)
![3-methyl-1-oxo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2792632.png)
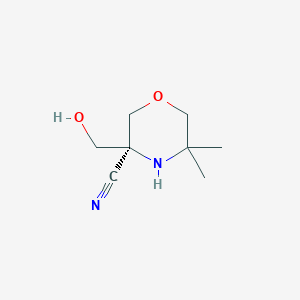
![N-(sec-butyl)-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)
![5-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2792638.png)
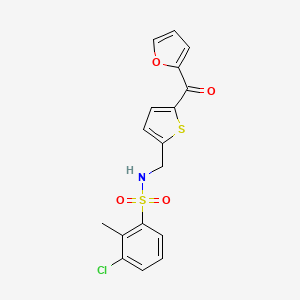
![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)
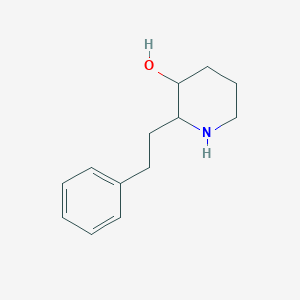
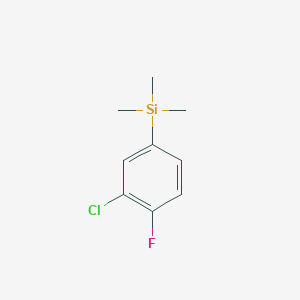

![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)

![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)
